Cas no 1256822-42-0 (Methyl 5-fluoro-4-methoxypicolinate)

Methyl 5-fluoro-4-methoxypicolinate 化学的及び物理的性質
名前と識別子
-
- Methyl 5-fluoro-4-methoxypicolinate
- 1256822-42-0
- G14771
- methyl 5-fluoro-4-methoxypyridine-2-carboxylate
-
- インチ: 1S/C8H8FNO3/c1-12-7-3-6(8(11)13-2)10-4-5(7)9/h3-4H,1-2H3
- InChIKey: CXCLVMMEDWTIHW-UHFFFAOYSA-N
- ほほえんだ: FC1=CN=C(C(=O)OC)C=C1OC
計算された属性
- せいみつぶんしりょう: 185.04882128g/mol
- どういたいしつりょう: 185.04882128g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 48.4
Methyl 5-fluoro-4-methoxypicolinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029005288-250mg |
Methyl 5-fluoro-4-methoxypicolinate |
1256822-42-0 | 95% | 250mg |
$999.60 | 2023-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1843185-100mg |
Methyl 5-Fluoro-4-methoxypicolinate |
1256822-42-0 | 95% | 100mg |
¥1428.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1843185-1g |
Methyl 5-Fluoro-4-methoxypicolinate |
1256822-42-0 | 95% | 1g |
¥9146.00 | 2024-08-09 | |
1PlusChem | 1P027RN2-1g |
Methyl 5-fluoro-4-methoxypicolinate |
1256822-42-0 | 95% | 1g |
$1020.00 | 2024-07-09 | |
Ambeed | A496915-1g |
Methyl 5-fluoro-4-methoxypicolinate |
1256822-42-0 | 95% | 1g |
$990.0 | 2024-04-25 | |
Ambeed | A496915-250mg |
Methyl 5-fluoro-4-methoxypicolinate |
1256822-42-0 | 95% | 250mg |
$367.0 | 2024-04-25 | |
Ambeed | A496915-100mg |
Methyl 5-fluoro-4-methoxypicolinate |
1256822-42-0 | 95% | 100mg |
$217.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1843185-250mg |
Methyl 5-Fluoro-4-methoxypicolinate |
1256822-42-0 | 95% | 250mg |
¥3334.00 | 2024-08-09 | |
1PlusChem | 1P027RN2-250mg |
Methyl 5-fluoro-4-methoxypicolinate |
1256822-42-0 | 95% | 250mg |
$324.00 | 2024-07-09 | |
Alichem | A029005288-500mg |
Methyl 5-fluoro-4-methoxypicolinate |
1256822-42-0 | 95% | 500mg |
$1836.65 | 2023-09-03 |
Methyl 5-fluoro-4-methoxypicolinate 関連文献
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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8. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
Methyl 5-fluoro-4-methoxypicolinateに関する追加情報
Methyl 5-fluoro-4-methoxypicolinate (CAS No. 1256822-42-0): A Comprehensive Overview
Methyl 5-fluoro-4-methoxypicolinate (CAS No. 1256822-42-0) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique molecular structure that has garnered considerable attention from researchers and scientists. This compound, characterized by its fluorine and methoxy substituents, plays a crucial role in various biochemical pathways and has shown promise in multiple therapeutic applications.
The chemical structure of Methyl 5-fluoro-4-methoxypicolinate consists of a pyridine core with functional groups that enhance its reactivity and biological activity. The presence of a fluorine atom at the 5-position and a methoxy group at the 4-position contributes to its distinct properties, making it a valuable intermediate in the synthesis of more complex molecules. This arrangement not only influences its electronic distribution but also impacts its interaction with biological targets.
In recent years, Methyl 5-fluoro-4-methoxypicolinate has been extensively studied for its potential in drug development. Its fluorinated pyridine moiety is particularly noteworthy, as fluorine atoms are known to improve metabolic stability and binding affinity in drug molecules. This feature has made it a popular choice for medicinal chemists seeking to develop novel therapeutics with enhanced pharmacokinetic profiles.
One of the most compelling aspects of Methyl 5-fluoro-4-methoxypicolinate is its role in the synthesis of active pharmaceutical ingredients (APIs). Researchers have leveraged its structural attributes to create derivatives with improved efficacy and reduced side effects. For instance, studies have demonstrated its utility in developing kinase inhibitors, which are critical for treating various cancers and inflammatory diseases. The fluorine atom's ability to modulate electronic properties has been particularly instrumental in enhancing the binding affinity of these inhibitors to their target enzymes.
The methoxy group in Methyl 5-fluoro-4-methoxypicolinate also contributes significantly to its biological activity. Methoxy-substituted compounds are often found to exhibit enhanced solubility and bioavailability, which are essential factors for drug development. This characteristic has prompted investigations into its potential as a prodrug or a precursor for more complex molecules designed to overcome pharmacokinetic barriers.
Recent advancements in computational chemistry have further highlighted the importance of Methyl 5-fluoro-4-methoxypicolinate in drug design. Molecular modeling studies have revealed that the compound's unique structure allows it to interact with biological targets in a highly specific manner. This specificity is crucial for developing drugs that minimize off-target effects and improve therapeutic outcomes. The ability to predict and optimize these interactions using computational tools has accelerated the discovery process for new pharmaceuticals.
In addition to its applications in oncology, Methyl 5-fluoro-4-methoxypicolinate has shown promise in other therapeutic areas. For example, researchers have explored its potential in developing antiviral agents, where the fluorine atom's ability to enhance binding stability has been particularly beneficial. Furthermore, its structural features have been utilized in designing compounds targeting neurological disorders, such as Alzheimer's disease and Parkinson's disease.
The synthesis of Methyl 5-fluoro-4-methoxypicolinate itself is another area of active research. Chemists have developed various synthetic routes that optimize yield and purity while minimizing environmental impact. These efforts align with the growing emphasis on sustainable chemistry practices, ensuring that the production of this valuable compound is both efficient and environmentally responsible.
The future prospects for Methyl 5-fluoro-4-methoxypicolinate are promising, with ongoing research aimed at uncovering new applications and refining existing synthetic methods. As our understanding of molecular interactions continues to evolve, this compound is likely to play an even greater role in the development of next-generation therapeutics.
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